prepropeptide GLa, frog

Gene structure Exon-intron organization Xenopus laevis genomics

Prepropeptide GLa, frog (CAS 102619-51-2), is the 64-amino-acid biosynthetic precursor to the antimicrobial peptide PGLa, a member of the magainin family isolated from the African clawed frog *Xenopus laevis*. Unlike typical secretory protein precursors, prepropeptide GLa undergoes ATP-dependent translocation into the endoplasmic reticulum independently of the signal recognition particle (SRP)/docking protein machinery, a property attributable to its small precursor size.

Molecular Formula C17H33N3
Molecular Weight 0
CAS No. 102619-51-2
Cat. No. B1166889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprepropeptide GLa, frog
CAS102619-51-2
Synonymsprepropeptide GLa, frog
Molecular FormulaC17H33N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prepropeptide GLa, Frog (CAS 102619-51-2): A 64-Amino-Acid Secretory Precursor with a Unique ER Import Mechanism


Prepropeptide GLa, frog (CAS 102619-51-2), is the 64-amino-acid biosynthetic precursor to the antimicrobial peptide PGLa, a member of the magainin family isolated from the African clawed frog *Xenopus laevis* [1]. Unlike typical secretory protein precursors, prepropeptide GLa undergoes ATP-dependent translocation into the endoplasmic reticulum independently of the signal recognition particle (SRP)/docking protein machinery, a property attributable to its small precursor size [2]. Its gene comprises four exons including a homologous 161-bp export exon shared with other *Xenopus* skin peptide precursors (xenopsin, levitide, caerulein), but is distinctly smaller in genomic organization than the five-exon preproxenopsin gene [3].

Why Generic Substitution Fails for Prepropeptide GLa, Frog: Mechanism-Specific Import and Distinct Processing Define Research Utility


Generic substitution with other amphibian skin peptide precursors (e.g., preproxenopsin, preprocaerulein) or the mature peptide PGLa fails because prepropeptide GLa occupies a unique mechanistic niche in secretory protein translocation research. Its import into the ER is ATP-dependent yet entirely independent of docking protein/SRP [1], a property lost when the precursor is extended beyond 60 amino acids in hybrid constructs [2]. In contrast, preproxenopsin is encoded by a five-exon gene spanning at least 25,000 base pairs [3], and preprocaerulein undergoes distinct tissue-specific processing via vacuolated stages [4]. The mature peptide PGLa (CAS 102068-15-5) cannot substitute because it lacks the signal peptide and pro region necessary for studies on translocation, processing enzyme recognition (cleavage at Arg-Xaa-Val-Arg-Gly), and precursor-product relationships [5]. These molecular distinctions preclude functional interchangeability in experimental systems.

Prepropeptide GLa, Frog: Head-to-Head Quantitative Evidence Against Closest Analogs for Procurement Decisions


Gene Architecture: Prepropeptide GLa (4 Exons) vs. Preproxenopsin (5 Exons) — Intron-Exon Organization

The gene encoding prepropeptide GLa comprises four exons separated by relatively small introns, whereas the preproxenopsin gene is composed of five exons and spans at least 25,000 base pairs [1]. Both genes share a homologous 161-bp export exon that starts one base pair prior to the initiation codon; however, the total exon count difference provides a definitive structural discriminator for genomic cloning and promoter studies. Preprolevitide and preprocaerulein genes also contain this homologous exon but differ in their overall architecture [2].

Gene structure Exon-intron organization Xenopus laevis genomics

ER Import Mechanism: Docking Protein Independence of Prepropeptide GLa vs. Hybrid Construct Dependence

Prepropeptide GLa (64 amino acids) is imported into dog pancreas microsomes in an ATP-dependent manner but entirely independently of docking protein/SRP [1]. This property is lost when a hybrid protein is constructed from the first 60 amino acids of prepropeptide GLa fused to a 49-amino-acid unrelated peptide; the hybrid behaves as a typical secretory precursor requiring docking protein for translocation [2]. This demonstrates that the precursor's small size is the causal factor for docking protein independence, a mechanistic feature not shared by larger precursors such as preproxenopsin (derived from a ≥25,000-bp gene) [3].

Protein translocation Endoplasmic reticulum Signal recognition particle

Mature Peptide Antimicrobial Activity: PGLa MIC Values of 32 mg/L (E. coli) and 64 mg/L (S. aureus)

The mature product of prepropeptide GLa processing, PGLa (21 amino acids: GMASKAGAIAGKIAKVALKAL-NH₂), demonstrates broad-spectrum bacteriostatic activity with MIC values of 32 mg/L against Escherichia coli and 64 mg/L against Staphylococcus aureus [1]. By comparison, the related peptide magainin-2 (also from X. laevis skin) displays MICs of 10 μg/mL against E. coli and 50–75 μg/mL against S. aureus [2]. While direct MIC comparisons between studies must be interpreted cautiously due to methodological variations, PGLa consistently demonstrates stronger activity against E. coli than S. aureus, an inverted Gram-selectivity profile compared to some magainin analogs.

Antimicrobial peptide Minimum inhibitory concentration Magainin family

Synergistic Potentiation: PGLa-Magainin-2 1:1 Complex Pore-Formation Kinetics vs. Individual Peptides

When PGLa and magainin-2 are combined at a 1:1 molar ratio, they form a stoichiometric heterodimeric complex with an association free energy of −15 kJ/mol, resulting in synergistic membrane permeabilization [1]. The pore formation rate follows: complex ≥ PGLa > magainin-2, while pore lifetime follows: magainin-2 > complex > PGLa [2]. The combination yields an FICI (fractional inhibitory concentration index) below 0.5 against both E. coli and S. aureus, confirming strong antibacterial synergy [3]. By contrast, the synthetic analog MSI-103 does not exhibit synergy with magainin-2, confirming that the synergistic property is unique to the PGLa-magainin-2 molecular pair [4].

Synergy Membrane permeabilization Peptide complex

Precursor Processing: Cleavage at Arg-Xaa-Val-Arg-Gly Motif Generates Mature PGLa with Defined Amidation

Prepropeptide GLa undergoes specific endoproteolytic processing at the consensus sequence Arg-Xaa-Val-Arg-Gly to liberate the mature 21-amino-acid PGLa peptide bearing an N-terminal glycine and C-terminal leucinamide [1]. This processing is catalyzed by a highly specific endoprotease purified from X. laevis skin that cleaves at single arginine residues [2]. Additionally, novel processing fragments with molecular masses ranging from m/z 491 to 2662 have been identified by FAB-MS, revealing cleavage at the NH₂-terminal side of single lysines — a processing pattern distinct from that of preproxenopsin and preprocaerulein, which are cleaved at dibasic sites [3].

Prohormone processing Peptide amidation Proteolytic cleavage

Prepropeptide GLa, Frog: High-Value Research and Industrial Application Scenarios Based on Verified Quantitative Evidence


SRP-Independent Protein Translocation Mechanistic Studies Using Prepropeptide GLa as a Model Substrate

Prepropeptide GLa serves as the prototype substrate for investigating ATP-dependent, docking protein/SRP-independent protein import into the endoplasmic reticulum [1]. Because its 64-amino-acid size permits post-translational translocation without the ribosome/ribosome receptor or SRP/docking protein interaction, it enables dissection of the ATP-requiring step in ER protein import that is otherwise masked by cotranslational translocation of larger precursors. This scenario is uniquely served by authentic prepropeptide GLa; no other characterized precursor (including preproxenopsin, preprocaerulein, or hybrid constructs) possesses this biochemical property [2].

Antimicrobial Peptide Synergy Research: PGLa-Magainin-2 Heterodimer Formation and Membrane Permeabilization Kinetics

The mature product PGLa exhibits strong synergistic antimicrobial activity with magainin-2 via formation of a 1:1 heterodimeric complex with an association free energy of −15 kJ/mol, producing an FICI below 0.5 against both E. coli and S. aureus [1]. This synergy is absent when PGLa is paired with MSI-103 or when magainin-2 is paired with other synthetic analogs [2]. Researchers investigating peptide-peptide cooperativity, rational design of binary antimicrobial weapon systems, or membrane pore kinetics (pore formation rate: complex ≥ PGLa > magainin-2) require the authentic PGLa-magainin-2 molecular pair derived from the correct precursor processing pathway [3].

Prohormone Processing Enzyme Discovery: Monobasic Cleavage at Arg-Xaa-Val-Arg-Gly

Prepropeptide GLa undergoes monobasic processing at the Arg-Xaa-Val-Arg-Gly consensus sequence by a highly specific skin endoprotease, generating mature PGLa with C-terminal leucinamide [1]. This site is distinct from the dibasic cleavage sites utilized by preproxenopsin and preprocaerulein [2]. For researchers purifying and characterizing novel prohormone convertases with monobasic specificity, prepropeptide GLa provides an irreplaceable native substrate; recombinant preproxenopsin or preprocaerulein will not report on the same enzymatic activity because of their different cleavage site architecture [3].

Comparative Amphibian Genomics: Evolutionary Exon Shuffling in Skin Peptide Gene Families

The prepropeptide GLa gene, with its four-exon structure containing the conserved 161-bp homologous export exon, serves as a reference locus for comparative genomic studies of amphibian skin peptide gene evolution [1]. Because preproxenopsin (five exons, ≥25,000 bp) and preprocaerulein (distinct exon-intron organization) [2] exhibit structural divergence despite sharing the homologous exon, prepropeptide GLa is specifically required when examining the minimal genomic architecture necessary for generating functional antimicrobial peptide precursors via exon shuffling mechanisms [3].

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